molecular formula C16H25NO2S B12187445 (2-Methylcyclohexyl)[(2,4,5-trimethylphenyl)sulfonyl]amine

(2-Methylcyclohexyl)[(2,4,5-trimethylphenyl)sulfonyl]amine

Cat. No.: B12187445
M. Wt: 295.4 g/mol
InChI Key: QGVLYHWXZVEFOY-UHFFFAOYSA-N
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Description

(2-Methylcyclohexyl)[(2,4,5-trimethylphenyl)sulfonyl]amine is an organic compound that features a cyclohexyl group substituted with a methyl group and a sulfonyl group attached to a trimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclohexyl)[(2,4,5-trimethylphenyl)sulfonyl]amine typically involves the following steps:

    Formation of the Sulfonyl Chloride: The starting material, 2,4,5-trimethylphenyl sulfonyl chloride, is prepared by reacting 2,4,5-trimethylphenol with chlorosulfonic acid under controlled conditions.

    Nucleophilic Substitution: The sulfonyl chloride is then reacted with 2-methylcyclohexylamine in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclohexyl)[(2,4,5-trimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used.

Scientific Research Applications

(2-Methylcyclohexyl)[(2,4,5-trimethylphenyl)sulfonyl]amine has several scientific research applications:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylcyclohexyl)[(2,4,5-trimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through pathways involving sulfonylation and subsequent biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylcyclohexyl)[(2,4,5-trimethylphenyl)sulfonyl]amine is unique due to its combination of a cyclohexyl group with a sulfonyl-substituted aromatic ring

Properties

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

2,4,5-trimethyl-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C16H25NO2S/c1-11-7-5-6-8-15(11)17-20(18,19)16-10-13(3)12(2)9-14(16)4/h9-11,15,17H,5-8H2,1-4H3

InChI Key

QGVLYHWXZVEFOY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C

Origin of Product

United States

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